molecular formula C34H45FN4O13P2 B8068907 Sofosbuvir impurity F

Sofosbuvir impurity F

Cat. No.: B8068907
M. Wt: 798.7 g/mol
InChI Key: WVORGVRHMQFKTN-MAQFKCRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity F is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. This compound is one of several impurities that can be formed during the synthesis of sofosbuvir. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and their identification and control are essential for ensuring the quality of the final product .

Preparation Methods

The synthesis of sofosbuvir impurity F involves several steps, including the protection and deprotection of hydroxyl groups and the use of various reagents to achieve the desired chemical transformations. The general synthetic route includes the following steps :

  • Grafting a terminal hydroxyl group of the first compound with a protective group to obtain the first intermediate.
  • Grafting a second protective group on the cyclic hydroxyl of the first intermediate to obtain the second intermediate.
  • Removing the first protective group on the second intermediate to obtain the third intermediate.
  • Grafting a third protective group on the terminal hydroxyl of the third intermediate to obtain the fourth intermediate.
  • Removing the third protective group on the fourth intermediate to obtain this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the impurity .

Chemical Reactions Analysis

Sofosbuvir impurity F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sofosbuvir impurity F has several scientific research applications, including:

Comparison with Similar Compounds

Sofosbuvir impurity F can be compared with other impurities found in sofosbuvir, such as impurities A, B, C, D, E, and G. Each impurity has unique chemical structures and properties that can affect the overall quality of the drug. This compound is unique in its specific synthetic route and the conditions required for its formation .

Similar compounds include:

  • Sofosbuvir impurity A
  • Sofosbuvir impurity B
  • Sofosbuvir impurity C
  • Sofosbuvir impurity D
  • Sofosbuvir impurity E
  • Sofosbuvir impurity G

These impurities are also formed during the synthesis of sofosbuvir and are monitored to ensure the quality and safety of the final pharmaceutical product .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-MAQFKCRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.